3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
Description
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid is an azo dye derivative featuring two aromatic rings connected via a diazenyl (–N=N–) group. Its structure includes:
- 3-Carboxy-4-hydroxyphenyl substituent: Enhances solubility and conjugation, critical for light absorption in dye applications.
This compound is hypothesized to function as a pH-sensitive dye or antimicrobial agent, similar to structurally related azo-salicylic acid derivatives .
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,17-18H,(H,19,20)(H,21,22) |
InChI Key |
WWTUQHXVNBGBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid involves its interaction with biological molecules through its functional groups. The azo linkage can undergo reduction in the presence of certain enzymes, leading to the release of active metabolites. These metabolites can then interact with molecular targets, such as enzymes or receptors, to exert their effects. The carboxylic acid and hydroxyl groups also play a role in the compound’s solubility and reactivity, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Azo-Salicylic Acid Derivatives
Key Differences :
Non-Azo Salicylic Acid Derivatives
Key Differences :
Biological Activity
3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid, also known as olsalazine, is a synthetic organic compound with significant biological activity. It is primarily recognized for its role in pharmacology, particularly in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10N2O6
- Molecular Weight : 302.24 g/mol
- IUPAC Name : 5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
The compound features a diazenyl group attached to a 2-hydroxybenzoic acid moiety, contributing to its vibrant color and potential biological interactions.
Research indicates that 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid exhibits anti-inflammatory properties through several mechanisms:
- Inhibition of Leukocyte Migration : The compound may inhibit the migration of leukocytes to sites of inflammation, thereby reducing tissue damage and inflammation.
- Modulation of Cytokine Production : It has been shown to modulate the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of IBD.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to reduce oxidative stress associated with inflammatory conditions.
Anti-inflammatory Properties
Studies have demonstrated that 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid effectively reduces inflammation in animal models of IBD. For instance, it has been shown to significantly decrease the severity of colitis symptoms in mice when administered at therapeutic doses.
Radiotracer Potential
Research involving radiolabeled derivatives of this compound has indicated its potential use as a radiotracer in imaging studies related to inflammatory diseases. The ability to visualize inflammation through imaging techniques could enhance diagnostic capabilities in clinical settings.
Comparative Analysis with Similar Compounds
The following table compares 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Olsalazine | Azo linkage, carboxylic acids | Used primarily for inflammatory bowel diseases |
| 5-Aminosalicylic Acid | Hydroxyl and amino groups | Known for its anti-inflammatory properties |
| Sulfasalazine | Azo linkage, sulfonamide group | Combines anti-inflammatory effects with antibiotic properties |
This comparison highlights the unique functional groups present in 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid that may confer distinct biological activities relevant to therapeutic applications.
Case Studies and Research Findings
- Clinical Trials : Clinical studies have shown that olsalazine is effective in maintaining remission in patients with ulcerative colitis. A study published in Life Sciences indicated that patients receiving olsalazine had significantly fewer relapses compared to those on placebo .
- Animal Studies : In a murine model of colitis, treatment with 3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid resulted in reduced histological scores and lower levels of inflammatory markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
